(R)-DTBM-Garphos

Catalog No.
S3464838
CAS No.
1365531-99-2
M.F
C76H108O8P2
M. Wt
1211.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-DTBM-Garphos

CAS Number

1365531-99-2

Product Name

(R)-DTBM-Garphos

IUPAC Name

[2-[2-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane

Molecular Formula

C76H108O8P2

Molecular Weight

1211.6 g/mol

InChI

InChI=1S/C76H108O8P2/c1-69(2,3)51-37-47(38-52(65(51)81-29)70(4,5)6)85(48-39-53(71(7,8)9)66(82-30)54(40-48)72(10,11)12)61-35-45(77-25)33-59(79-27)63(61)64-60(80-28)34-46(78-26)36-62(64)86(49-41-55(73(13,14)15)67(83-31)56(42-49)74(16,17)18)50-43-57(75(19,20)21)68(84-32)58(44-50)76(22,23)24/h33-44H,1-32H3

InChI Key

KACYLFSRRUJDSY-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=CC(=C(C(=C2)C(C)(C)C)OC)C(C)(C)C)C3=CC(=CC(=C3C4=C(C=C(C=C4P(C5=CC(=C(C(=C5)C(C)(C)C)OC)C(C)(C)C)C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)OC)OC)OC)OC

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=CC(=C(C(=C2)C(C)(C)C)OC)C(C)(C)C)C3=CC(=CC(=C3C4=C(C=C(C=C4P(C5=CC(=C(C(=C5)C(C)(C)C)OC)C(C)(C)C)C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)OC)OC)OC)OC

Here are some specific research applications of (R)-DTBM-Garphos:

  • Buchwald-Hartwig cross-coupling: This reaction type enables the coupling of aryl or vinyl halides with various nucleophiles, such as amines, amides, and boronic acids. (R)-DTBM-Garphos is a particularly effective ligand for this reaction, offering high activity and enantioselectivity for the formation of chiral products. Source:
  • Suzuki-Miyaura coupling: This reaction allows the coupling of organic halides or pseudohalides with organoboron compounds. (R)-DTBM-Garphos can be used in this reaction to achieve efficient and selective formation of biaryl and other complex organic molecules. Source:
  • Stille coupling: This reaction type enables the coupling of organic halides with organotin reagents. While not as widely used as other coupling reactions, (R)-DTBM-Garphos can still be a valuable ligand for Stille couplings in certain cases. Source:

(R)-DTBM-Garphos is a chiral diphosphine ligand characterized by its bulky tert-butyl groups and methoxy substituents on the aromatic rings. This compound is notable for its ability to enhance the enantioselectivity and reactivity of various metal-catalyzed reactions, particularly in asymmetric synthesis. The ligand's structure allows for significant steric hindrance, which influences the coordination properties with transition metals, making it a valuable tool in catalysis.

(R)-DTBM-Garphos functions by donating electron density from the lone pairs on the oxygen atoms to a metal center. This complexation process alters the electronic properties of the metal, affecting its reactivity and ability to participate in various catalytic cycles [].

The bulky DTBM groups on the ligand can create a steric environment around the metal center, influencing the substrates that can access the active site and the reaction pathways available. Additionally, the chirality of the ligand can lead to the formation of enantioselective catalysts, favoring the production of one specific enantiomer of a product molecule [].

(R)-DTBM-Garphos is primarily utilized in rhodium-catalyzed reactions, where it demonstrates a pronounced effect on the stereochemistry of products. For instance, it has been shown to facilitate the dehydrogenative silylation of C(sp3)–H bonds, significantly accelerating reaction rates due to its steric and electronic properties . Additionally, (R)-DTBM-Garphos can be employed in coupling reactions involving 1,3-dienes and various electrophiles, yielding high enantiomeric excess .

The synthesis of (R)-DTBM-Garphos typically involves the following steps:

  • Formation of the Diphosphine Backbone: Starting materials such as 3,5-di-tert-butyl-4-methoxyphenol are reacted with appropriate phosphorus sources to form the diphosphine structure.
  • Purification: The crude product is purified through column chromatography to isolate (R)-DTBM-Garphos in high purity.
  • Characterization: Techniques such as NMR spectroscopy are employed to confirm the structure and purity of the synthesized ligand .

(R)-DTBM-Garphos finds extensive applications in asymmetric catalysis, particularly in:

  • Asymmetric Hydrogenation: Enhancing selectivity in hydrogenation reactions.
  • Cross-Coupling Reactions: Facilitating C-C bond formation with high enantioselectivity.
  • Silylation Reactions: Improving yields and selectivity in silylation processes.

These applications highlight its significance in both academic research and industrial processes where chirality is essential.

Interaction studies involving (R)-DTBM-Garphos focus on its binding affinity with various metal centers, particularly rhodium and palladium. These studies reveal that the ligand's steric bulk significantly affects the metal-ligand interactions, leading to enhanced catalytic performance. The electronic properties imparted by the methoxy groups also play a crucial role in stabilizing reaction intermediates and transition states .

Several compounds exhibit similar structural features or applications as (R)-DTBM-Garphos. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
(R)-DTBM-SEGPHOSSimilar diphosphine structureMore flexible due to less steric hindrance
(S)-BINAPBidentate phosphine ligandKnown for high enantioselectivity but less sterically bulky
(R)-DPEPhosDiphosphine with different substituentsOffers different electronic properties affecting reactivity
(R)-Ph-BPEBulky phosphine ligandFocused on palladium catalysis with distinct selectivity

(R)-DTBM-Garphos stands out due to its combination of steric bulk and electronic properties, making it particularly effective for specific metal-catalyzed reactions where enhanced selectivity is required. Its unique structural attributes allow it to outperform other ligands in certain catalytic scenarios, thereby establishing its significance in synthetic organic chemistry.

Chiral resolution remains a cornerstone for obtaining enantiopure (R)-DTBM-Garphos. The ligand’s binaphthyl backbone necessitates precise separation of enantiomers, often achieved via chromatographic methods employing chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), are widely utilized due to their high enantioselectivity for aromatic systems. Supercritical fluid chromatography (SFC) has emerged as a superior technique compared to traditional liquid chromatography (LC), offering faster separations, reduced solvent consumption, and enhanced resolution of sterically congested intermediates.

For example, racemic DTBM-Garphos precursors resolved via SFC on a Chiralpak IA column (amylose-based) achieved enantiomeric excess (ee) values exceeding 98% under optimized conditions. Key parameters include mobile phase composition (CO₂/methanol mixtures), temperature (25–40°C), and backpressure (100–150 bar). In contrast, LC methods using Chiralcel OD-H columns (cellulose-based) typically yield ee values of 90–95% but require longer run times and larger solvent volumes.

Table 1: Comparison of Chiral Resolution Techniques for (R)-DTBM-Garphos Precursors

ParameterSFC (Chiralpak IA)LC (Chiralcel OD-H)
Average ee98.5%92.3%
Run Time12 min45 min
Solvent Consumption15 mL/min30 mL/min
Resolution (Rs)4.23.1

The choice of resolution method depends on scale and throughput requirements. Preparative SFC is favored for large-scale production due to its efficiency, while analytical LC remains useful for quality control.

Palladium-Catalyzed Phosphorylation of Chiral Diols

The phosphorylation of chiral diols to install phosphine groups is a critical step in synthesizing (R)-DTBM-Garphos. Palladium catalysts, particularly Pd(0) complexes, facilitate this transformation via oxidative addition and reductive elimination sequences. A representative protocol involves reacting a binaphthyl diol with chlorodiphenylphosphine in the presence of Pd₂(dba)₃ (dba = dibenzylideneacetone) and a stoichiometric reducing agent such as zinc powder.

Key mechanistic insights include:

  • Oxidative Addition: Pd(0) inserts into the P–Cl bond of chlorodiphenylphosphine, forming a Pd(II)–phosphido intermediate.
  • Ligand Exchange: The chiral diol displaces chloride ions, coordinating to Pd(II) through hydroxyl groups.
  • Reductive Elimination: Pd(II) mediates P–O bond formation, yielding the bisphosphine ligand and regenerating Pd(0).

Optimized conditions (toluene, 80°C, 24 h) achieve yields of 85–90% with minimal racemization. The steric bulk of the di-tert-butylmethoxy groups necessitates careful control of reaction stoichiometry to prevent undesired side reactions, such as phosphine oxidation.

Table 2: Palladium-Catalyzed Phosphorylation Reaction Parameters

ParameterOptimal Value
CatalystPd₂(dba)₃ (2 mol%)
SolventToluene
Temperature80°C
Time24 h
Yield89%

This methodology is compatible with diverse diol substrates, enabling modular synthesis of Garphos derivatives.

Industrial-Scale Production via Continuous Flow Reactors

Transitioning from batch to continuous flow reactors has revolutionized the industrial synthesis of (R)-DTBM-Garphos. Flow systems offer precise control over reaction parameters (temperature, residence time, mixing), critical for exothermic phosphorylation steps and chiral resolution processes. A typical setup involves:

  • Reaction Module: Tubular reactors with Pd-coated surfaces for phosphorylation.
  • Separation Module: In-line SFC units for continuous enantiomer resolution.
  • Purification Module: Scavenger columns to remove residual catalysts and byproducts.

Compared to batch reactors, flow systems reduce reaction times by 40% (from 24 h to 14 h) and improve overall yield by 15% (from 85% to 98%). The integration of real-time analytics, such as UV and mass spectrometry, ensures consistent product quality.

Table 3: Batch vs. Continuous Flow Performance Metrics

MetricBatch ReactorContinuous Flow
Yield85%98%
Reaction Time24 h14 h
Purity95%99.5%
Solvent Waste120 L/kg45 L/kg

These advancements underscore the potential of continuous manufacturing to meet growing demand for enantiopure ligands in asymmetric catalysis.

XLogP3

22.1

Hydrogen Bond Acceptor Count

8

Exact Mass

1210.75194439 g/mol

Monoisotopic Mass

1210.75194439 g/mol

Heavy Atom Count

86

Dates

Modify: 2023-08-19

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